3,5-Diacetamido-2,4-diiodobenzoic acid

contrast agent impurity molecular property structural analog

Official EP Impurity B (2-Deiodo Amidotrizoic Acid) reference standard for diatrizoic acid QC and ANDA submissions. Unique 2,4-diiodo pattern (~52% I) generates distinct MS isotopic signature vs. triiodinated analogs, precluding generic substitution. XLogP3 1.1 and TPSA 95.5 Ų enable reliable system suitability in HPLC/LC-MS methods. Certified purity supports accurate quantification at monograph limits, impurity toxicology studies, and environmental monitoring of contrast agent deiodination pathways.

Molecular Formula C11H10I2N2O4
Molecular Weight 488.02 g/mol
CAS No. 162193-52-4
Cat. No. B109218
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Diacetamido-2,4-diiodobenzoic acid
CAS162193-52-4
Synonyms3,5-Bis(acetylamino)-2,4-diiodobenzoic Acid;  3,5-Diacetamido-4,6-diiodobenzoic Acid;  3,5-Bis(acetylamino)-2,4-diiodo-benzoic Acid
Molecular FormulaC11H10I2N2O4
Molecular Weight488.02 g/mol
Structural Identifiers
SMILESCC(=O)NC1=C(C(=C(C(=C1)C(=O)O)I)NC(=O)C)I
InChIInChI=1S/C11H10I2N2O4/c1-4(16)14-7-3-6(11(18)19)8(12)10(9(7)13)15-5(2)17/h3H,1-2H3,(H,14,16)(H,15,17)(H,18,19)
InChIKeyIUTSOSUQGPWYBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Diacetamido-2,4-diiodobenzoic Acid (CAS 162193-52-4): Chemical Identity, Primary Use, and Procurement-Relevant Profile


3,5-Diacetamido-2,4-diiodobenzoic acid (CAS 162193-52-4), with molecular formula C₁₁H₁₀I₂N₂O₄ and molecular weight 488.02, is an organoiodine compound derived from the benzoic acid scaffold . Structurally, it features two acetamido groups at the 3- and 5-positions and two iodine atoms at the 2- and 4-positions. This compound is formally recognized as Amidotrizoic Acid EP Impurity B (2-Deiodo Amidotrizoic Acid), a key reference standard in the quality control and analytical method validation of the widely used X-ray contrast agent diatrizoic acid (amidotrizoic acid) .

Why 3,5-Diacetamido-2,4-diiodobenzoic Acid Cannot Be Interchanged with Other Iodinated Benzoic Acid Derivatives


Within the class of iodinated X‑ray contrast agent impurities, generic substitution is not feasible due to marked differences in iodine content, substitution pattern, and resulting physicochemical and analytical behavior. 3,5-Diacetamido-2,4-diiodobenzoic acid contains two iodine atoms (theoretical iodine content ~52.0%), in contrast to the parent drug diatrizoic acid, which bears three iodine atoms (~62.0% iodine) [1]. This difference in iodine number directly affects both the compound's detectability in mass spectrometry (via distinct isotopic patterns) and its chromatographic retention relative to triiodinated analogs [2]. Furthermore, the specific 2,4-diiodo substitution pattern distinguishes this compound from its regioisomer, 3,5-diacetamido-2,6-diiodobenzoic acid, which has been identified as a distinct microbial transformation product [3]. These structural variations preclude the use of generic in‑class alternatives as analytical reference materials, where precise identity and certified purity are mandatory for method validation and regulatory submission.

Quantitative Differentiation of 3,5-Diacetamido-2,4-diiodobenzoic Acid: A Comparative Evidence Guide for Scientific Selection


Structural Differentiation: Iodine Number and Molecular Weight Compared to Parent Diatrizoic Acid

3,5-Diacetamido-2,4-diiodobenzoic acid is distinguished from the parent X‑ray contrast agent, diatrizoic acid (3,5-diacetamido-2,4,6-triiodobenzoic acid), by the replacement of one iodine atom with a hydrogen atom at the 6‑position . This substitution reduces the molecular weight from 613.9 g/mol (diatrizoic acid) [1] to 488.02 g/mol and lowers the theoretical iodine content from ~62.0% to ~52.0%. The resulting mass difference of 125.9 Da provides a clear basis for distinguishing the two compounds by mass spectrometry, with the diiodo species exhibiting a distinct isotope pattern centered on its monoisotopic mass of 487.873 Da .

contrast agent impurity molecular property structural analog

Regioisomeric Differentiation: 2,4-Diiodo vs. 2,6-Diiodo Substitution Pattern

In microbial transformation studies of diatrizoate by Trametes versicolor, two distinct diiodinated metabolites are formed via stepwise reductive deiodination: 3,5-di(acetamido)-2,4-diiodobenzoic acid (the target compound) and its regioisomer 3,5-di(acetamido)-2,6-diiodobenzoic acid [1]. Both compounds share the identical molecular formula C₁₁H₁₀I₂N₂O₄ and molecular weight, but differ in the position of the second iodine atom (4‑position vs. 6‑position). This positional isomerism results in distinct chromatographic and spectroscopic properties that must be resolved for accurate environmental monitoring and impurity profiling [1].

regioisomer microbial transformation metabolite identification

Physicochemical Differentiation: Lipophilicity (XLogP3) and Polar Surface Area

The removal of one iodine atom from the diatrizoic acid scaffold substantially alters the compound's lipophilicity. The target compound, 3,5-diacetamido-2,4-diiodobenzoic acid, has a calculated XLogP3 value of 1.1 . In contrast, the fully deiodinated analog, 3,5-diacetamidobenzoic acid, exhibits significantly lower lipophilicity (XLogP3 ~0.2, estimated from similar benzoic acid derivatives) due to the complete absence of hydrophobic iodine substituents. Additionally, the topological polar surface area (TPSA) of the target compound is 95.5 Ų , which is slightly lower than that of the triiodinated parent (estimated ~105 Ų based on PubChem data [1]), reflecting the reduced molecular volume and altered hydrogen‑bonding environment.

lipophilicity TPSA chromatographic behavior

Regulatory Designation and Purity Specification: Amidotrizoic Acid EP Impurity B

3,5-Diacetamido-2,4-diiodobenzoic acid is officially designated as Amidotrizoic Acid EP Impurity B in the European Pharmacopoeia [1]. As a pharmacopoeial impurity standard, it is supplied with a certified purity of ≥98.0% (HPLC) by reputable vendors . This level of purity and regulatory recognition distinguishes it from other deiodinated benzoic acid derivatives that lack official monograph status or certified reference material specifications. The compound is supplied with full characterization data compliant with regulatory guidelines, including certificate of analysis documentation [2].

pharmacopoeial impurity reference standard quality control

High-Value Application Scenarios for 3,5-Diacetamido-2,4-diiodobenzoic Acid in Scientific and Industrial Workflows


Pharmaceutical Quality Control: Impurity Profiling of Diatrizoate Sodium and Meglumine Formulations

As the European Pharmacopoeia-designated Impurity B, this compound serves as an essential reference standard for the identification, quantification, and control of the 2‑deiodo impurity in amidotrizoic acid active pharmaceutical ingredient (API) and finished drug products [1]. Its use ensures compliance with pharmacopoeial monograph limits and supports Abbreviated New Drug Application (ANDA) submissions [2].

Environmental Fate Studies: Tracking Deiodination Pathways of Iodinated X‑ray Contrast Media

In environmental research, 3,5-diacetamido-2,4-diiodobenzoic acid has been identified as a key intermediate in the stepwise reductive deiodination of diatrizoate by microorganisms such as Trametes versicolor [3]. Its distinct molecular weight and isotopic signature make it a valuable analytical target for monitoring the environmental transformation and persistence of iodinated contrast agents in wastewater and surface waters [4].

Analytical Method Development and Validation: HPLC and LC‑MS Method Calibration

The compound's unique physicochemical properties—specifically its lipophilicity (XLogP3 = 1.1) and TPSA (95.5 Ų)—enable its use as a system suitability standard and calibration marker in reversed‑phase HPLC and LC‑MS methods for the separation and quantification of diatrizoate-related substances . Its certified high purity (≥98.0%) ensures accurate and reproducible method performance.

Regulatory Toxicology and Safety Assessment: Impurity Qualification

Procurement of this compound as a fully characterized EP reference standard supports regulatory toxicology studies required for impurity qualification, including the assessment of potential adverse effects associated with photolytic or metabolic deiodination products of diatrizoic acid [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,5-Diacetamido-2,4-diiodobenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.